M2698: A Dual p70S6K/Akt Inhibitor for the Treatment of Glioblastoma
M2698: A Dual p70S6K/Akt Inhibitor for the Treatment of Glioblastoma
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of M2698, a potent and orally bioavailable dual inhibitor of p70S6K and Akt, with a specific focus on its therapeutic potential in glioblastoma (GBM). M2698's unique ability to cross the blood-brain barrier and simultaneously target two key nodes in the PI3K/Akt/mTOR (PAM) signaling pathway makes it a promising candidate for this challenging malignancy.
Core Mechanism of Action
M2698 is an ATP-competitive inhibitor that potently targets both p70S6 ribosomal kinase (p70S6K) and Akt kinases (Akt1 and Akt3).[1][2][3] Dysregulation of the PAM pathway, a critical regulator of cell growth, proliferation, and survival, is a frequent event in glioblastoma, occurring in approximately 30% of human cancers.[1][2][3][4]
Many inhibitors targeting the PAM pathway, such as mTORC1 rapalogs, are limited by a compensatory feedback loop that leads to the activation of Akt.[1][2][4] M2698's dual-targeting mechanism is designed to overcome this resistance by directly inhibiting p70S6K and concurrently suppressing the feedback activation of Akt.[1][2][4] This dual inhibition leads to a more potent and sustained blockade of the PAM pathway, resulting in anti-tumor activity.[1][2]
Signaling Pathway Inhibition
The following diagram illustrates the central role of M2698 in inhibiting the PAM pathway in glioblastoma.
Quantitative Data
M2698 has demonstrated potent inhibitory activity in both in vitro and in vivo settings.
Table 1: In Vitro and In Vivo Potency of M2698
| Target/Endpoint | Assay Type | IC50 Value | Reference |
| p70S6K | In vitro kinase assay | 1 nM | [1][2][3] |
| Akt1 | In vitro kinase assay | 1 nM | [1][2][3] |
| Akt3 | In vitro kinase assay | 1 nM | [1][2][3] |
| pGSK3β (indirect) | In vitro cellular assay | 17 nM | [1][2][5] |
| pS6 (indirect) | In vivo analysis | 15 nM | [1][2][5] |
Table 2: Preclinical Efficacy of M2698 in Glioblastoma Models
| Glioblastoma Model | Treatment | Key Findings | Reference |
| Orthotopic U251 human glioblastoma | 25 mg/kg M2698 daily | Significant inhibition of tumor growth at Day 31 (P<0.05). | [1] |
| Orthotopic U251 human glioblastoma | 25 mg/kg M2698 daily | Significantly increased median survival from 18 to 50 days (P<0.05). | [1] |
| Patient-derived glioma stem cell (GSC) line GSC231 (sensitive) | 20 mg/kg M2698 daily (M-F) | Increased median survival from 47 to 62 days (p=0.0288). | [6] |
| Patient-derived glioma stem cell (GSC) line GSC231 (sensitive) | 20 mg/kg M2698 daily (M-F) | Significant reduction in tumor volume at 7.5 and 10 weeks. | [6] |
| Patient-derived glioma stem cell (GSC) line GSC272 (resistant) | 20 mg/kg M2698 daily (M-F) | Minimal 4-day improvement in median survival (p=0.0022). | [6] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below, based on available information.
Orthotopic U251 Glioblastoma Model
A preclinical efficacy study was conducted using an orthotopic glioblastoma model to evaluate the anti-tumor effects of M2698 on central nervous system (CNS) tumors.[1]
Protocol Details:
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Cell Line: U251 human glioblastoma cells were harvested during the logarithmic growth phase.[1]
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Animal Model: Athymic Nude-Foxn1nu mice were used.[1]
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Implantation: 1 x 10^6 U251 cells in 10 µl of PBS were injected intracranially using a stereotaxic frame.[1]
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Treatment: Following an 18-day tumor establishment period, mice were treated daily with an oral administration of M2698 at a dose of 25 mg/kg.[1]
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Efficacy Endpoints: Tumor growth was monitored and measured by MRI at day 31. Median survival was also assessed.[1]
Glioma Stem Cell (GSC) Orthotopic Models
The efficacy of M2698 was further evaluated in patient-derived glioma stem cell (GSC) lines to assess its activity in a more clinically relevant model.[6]
Protocol Details:
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Cell Lines: Patient-derived GSC lines, including GSC17, GSC231 (sensitive to M2698), GSC20, and GSC272 (resistant to M2698), were used.[6]
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Animal Model: Nude mice were used for orthotopic implantation.[6]
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Implantation: GSCs were implanted into the basal ganglia of the mice.[6]
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Treatment: Four days post-implantation, mice were treated with either vehicle or M2698 at a dose of 20 mg/kg daily, Monday through Friday.[6]
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Efficacy Endpoints: Animal survival and tumor volumes (measured at 6, 7.5, and 10 weeks) were the primary efficacy endpoints.[6]
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Pharmacodynamic Analysis: Phospho-S6 (P-S6) expression levels in tumor tissue were evaluated at 7.5 and 10 weeks to confirm target engagement.[6]
Blood-Brain Barrier Penetration
A critical feature of M2698 for the treatment of glioblastoma is its ability to cross the blood-brain barrier.[1][2][5] Preclinical studies in rats and mice have shown that orally administered M2698 effectively penetrates the CNS, with brain tumor exposure being four-fold higher than in non-diseased brain tissue.[1][2] This preferential accumulation in the tumor tissue enhances its therapeutic potential.
Clinical Development
A Phase I clinical trial (NCT01971515) has been conducted to evaluate the safety, tolerability, and recommended Phase 2 dose of M2698 in patients with advanced cancers.[1][7][8][9] While this trial was not exclusively for glioblastoma patients, it provided valuable data on the drug's clinical profile. M2698 was administered as a monotherapy and in combination with other agents.[7][8][9] The study demonstrated that M2698 was generally well-tolerated and showed dose- and concentration-dependent inhibition of pS6 levels in peripheral blood mononuclear cells and tumor tissue, confirming target engagement in a clinical setting.[7][8]
Resistance Mechanisms
Preliminary investigations into mechanisms of resistance to M2698 have been conducted. In vitro studies on GSC lines suggest that compensatory activation of the Ras/MEK/ERK signaling pathway may contribute to resistance.[6] Treatment of GSC lines with M2698, while successfully inhibiting S6 phosphorylation, led to an increase in the expression of P-ERK1/2 and P-MAPK.[6] This finding suggests that combination therapies targeting both the PAM and Ras/MEK/ERK pathways could be a potential strategy to overcome resistance.
Conclusion
M2698 is a promising therapeutic agent for glioblastoma due to its novel dual-inhibitory mechanism of action, its ability to penetrate the blood-brain barrier, and its demonstrated preclinical efficacy in relevant GBM models. By simultaneously targeting p70S6K and Akt, M2698 effectively shuts down the PAM pathway and overcomes the compensatory feedback mechanisms that limit the efficacy of other targeted therapies. Further clinical investigation in glioblastoma patient populations is warranted to fully elucidate its therapeutic potential.
References
- 1. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. e-century.us [e-century.us]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
